molecular formula C4H7BrO2S B2479690 3-(Bromomethyl)thietane 1,1-dioxide CAS No. 1785550-68-6

3-(Bromomethyl)thietane 1,1-dioxide

Cat. No.: B2479690
CAS No.: 1785550-68-6
M. Wt: 199.06
InChI Key: GSTCKMBGUGAULZ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)thietane 1,1-dioxide: is a heterocyclic compound with the molecular formula C4H7BrO2S. It is a member of the thietane family, characterized by a four-membered ring containing sulfur. The compound is notable for its bromomethyl group and the presence of two oxygen atoms bonded to the sulfur, forming a sulfone group. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 3-(Bromomethyl)thietane 1,1-dioxide often involves large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in 3-(Bromomethyl)thietane 1,1-dioxide is highly reactive, making it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfone group can undergo reduction to form the corresponding sulfide or sulfoxide.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)thietane 1,1-dioxide largely depends on its reactivity, particularly the bromomethyl group. This group can form covalent bonds with various nucleophiles, leading to the formation of new compounds. In biological systems, it may interact with nucleophilic sites on biomolecules, potentially altering their function or activity .

Properties

IUPAC Name

3-(bromomethyl)thietane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2S/c5-1-4-2-8(6,7)3-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTCKMBGUGAULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785550-68-6
Record name 3-(bromomethyl)-1lambda6-thietane-1,1-dione
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